2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a central acetamide bridge linking two aromatic moieties. The first phenyl ring is substituted with a 4-ethoxy group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIFKOKTJDTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Ethoxyphenyl)acetic Acid
The ethoxyphenylacetic acid moiety is typically synthesized using a Friedel-Crafts acylation strategy. Ethoxybenzene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst, yielding 2-(4-ethoxyphenyl)acetyl chloride. Subsequent hydrolysis under basic conditions (e.g., NaOH/H₂O) produces the corresponding acetic acid derivative.
Reaction Conditions :
Synthesis of 4-(2-Oxopiperidin-1-yl)aniline
The 2-oxopiperidinyl-aniline fragment is synthesized via two predominant routes:
Route A: Cyclization of δ-Ketoamide Precursors
δ-Ketoamide intermediates, such as ethyl 5-aminopentanoate, undergo cyclization in acidic media (e.g., HCl/EtOH) to form 2-oxopiperidine. Subsequent coupling with 4-nitroaniline via nucleophilic aromatic substitution (SNAr) under refluxing dimethylformamide (DMF) yields 4-(2-oxopiperidin-1-yl)nitrobenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Route B: Direct Piperidinone Ring Formation
4-Fluoronitrobenzene reacts with 2-oxopiperidine in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to form 4-(2-oxopiperidin-1-yl)nitrobenzene. Reduction with iron powder in acetic acid furnishes the aniline derivative.
Comparative Data :
| Parameter | Route A | Route B |
|---|---|---|
| Yield (%) | 68 | 72 |
| Reaction Time (h) | 24 | 12 |
| Purification Method | Column chromatography | Recrystallization (MeOH) |
Amide Bond Formation: Coupling Strategies
The final step involves coupling 2-(4-ethoxyphenyl)acetic acid with 4-(2-oxopiperidin-1-yl)aniline. Three principal methods are employed:
Acyl Chloride-Mediated Coupling
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resultant 2-(4-ethoxyphenyl)acetyl chloride reacts with 4-(2-oxopiperidin-1-yl)aniline in anhydrous DCM, catalyzed by triethylamine (TEA).
Optimized Conditions :
Carbodiimide-Assisted Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in DMF ensures efficient amide bond formation. This method minimizes racemization and is preferred for heat-sensitive intermediates.
Reaction Protocol :
- Activate 2-(4-ethoxyphenyl)acetic acid with EDC/HOBt (1:1:1 molar ratio) in DMF at 0°C.
- Add 4-(2-oxopiperidin-1-yl)aniline and stir at room temperature for 12–18 hours.
- Quench with water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 85–92%
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the coupling reaction. A mixture of reactants, EDC, and HOBt in DMF is irradiated at 100°C for 15 minutes, achieving yields comparable to traditional methods (>90%).
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol or methanol/water systems to afford high-purity crystals. Solvent selection impacts polymorph formation, with ethanol favoring the thermodynamically stable form.
Chromatographic Purification
Flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves minor impurities. Analytical HPLC (C18 column, acetonitrile/water) confirms purity ≥98%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 1.65–1.80 (m, 4H, piperidinone CH₂), 2.45 (s, 2H, COCH₂), 3.50–3.60 (m, 2H, NCH₂), 4.05 (q, 2H, OCH₂), 6.85–7.25 (m, 8H, aromatic).
- IR (KBr) : 1650 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O piperidinone).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during Friedel-Crafts acylation and coupling steps. Automated crystallization systems ensure batch-to-batch consistency, while in-line PAT (Process Analytical Technology) monitors critical quality attributes.
Environmental Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Use (kWh/kg) | 120 | 70 |
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or a tool for studying specific biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may impart specific biological activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related N-phenylacetamide derivatives, focusing on substituent effects and pharmacological outcomes.
Sulfonamide-Substituted Acetamides
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to the 4-methylpiperazinyl sulfonyl group, which enhances solubility and receptor binding .
- N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p): Features a morpholine sulfonyl group and nitrophenyl substituent. The sulfonamide moiety increases metabolic stability, while the nitro group may contribute to electron-withdrawing effects, altering binding affinity .
Heterocyclic Substituents
- N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54) : Contains a triazole ring and ethoxy group. The triazole improves π-π stacking interactions, while the ethoxy group aligns with the target compound’s 4-ethoxyphenyl moiety, suggesting shared lipophilicity-driven bioavailability .
- 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide: Thiazole derivatives exhibit weak acetylcholinesterase inhibition but notable antifungal activity against Candida parapsilosis. The acetamide-thiazole linkage contrasts with the target’s 2-oxopiperidinyl group, highlighting divergent biological targets .
Key Difference : The target’s 2-oxopiperidinyl group may offer improved metabolic stability over triazole or thiazole rings due to reduced susceptibility to oxidative degradation .
Piperidine/Piperidone Derivatives
- 2-(4-(Bromomethyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (16{5}) : A piperidine-substituted analog with a bromomethyl group, used in HIV-1 inhibition studies. The piperidine ring enhances basicity, whereas the target’s 2-oxopiperidinyl group introduces a polar ketone .
- N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide : Combines morpholine sulfonyl and piperidinyl groups. The dual heterocycles enhance solubility but may complicate synthetic accessibility compared to the target’s simpler 2-oxopiperidinyl substituent .
Ethoxyphenyl-Containing Analogs
- N-(4-sec-Butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Shares the 4-ethoxyphenyl group and a complex heterocyclic system. The ethoxy group likely enhances hydrophobic interactions in receptor binding, a feature retained in the target compound .
- 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Incorporates a triazolo-pyridazine group.
Key Difference : The target’s 2-oxopiperidinyl group offers a more compact and polar substituent compared to bulky heterocycles, favoring target selectivity .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Table 2: Substituent Effects on Key Properties
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.4269 g/mol. The compound features an ethoxy group, a piperidinyl moiety, and an acetamide functional group, which are significant for its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~352.43 g/mol |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties . The mechanism of action is believed to involve the inhibition or activation of specific enzymes or receptors, which could modulate various biological pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of the ethoxy and piperidinyl groups may enhance the interaction with microbial targets, leading to effective inhibition of growth. For instance, preliminary tests suggest that this compound has shown promising results against certain bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies indicate that it may induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, which are hallmark features of programmed cell death. For example:
- Cell Line Studies : In human colorectal DLD-1 cells, similar compounds have shown EC50 values in the nanomolar range, indicating potent activity against cancer cell proliferation.
The compound's mechanism likely involves:
- Binding to Receptors : It may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : By inhibiting key enzymes, it could disrupt metabolic processes critical for cancer cell survival.
- Signal Modulation : It may modulate pathways related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound.
Study Overview
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated activity against Gram-positive bacteria with MIC values comparable to existing antibiotics. |
| Anticancer Assays | Induced significant apoptosis in DLD-1 cells with an EC50 < 300 nM. |
| Mechanistic Studies | Showed involvement in caspase activation pathways leading to apoptosis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
